4-tert-Butylphenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-tert-Butylphenylboronic acid involves an optimized process with a 1.5:1 molar ratio of 1-bromo-4-tert-butylbenzene to trimethyl borate, under temperatures ranging from -20 to -30°C, over a reaction time of 140 minutes, achieving a final yield of 69.5%. This process highlights the compound's efficient production under specific conditions, emphasizing the importance of temperature and molar ratios in optimizing yield (He Quan-guo, 2007).
Molecular Structure Analysis
The molecular structure of 4-tert-Butylphenylboronic acid is confirmed through analytical techniques such as mass spectrometry and HNMR. These methods ensure the compound's identity and purity, crucial for its application in further chemical synthesis and reactions. The structure's analysis is pivotal in understanding the reactivity and properties of the compound in various chemical environments.
Chemical Reactions and Properties
4-tert-Butylphenylboronic acid participates in diverse chemical reactions, including the Rh(I)-catalyzed additions of arylboronic acids to N-tert-butanesulfinyl and N-diphenylphosphinoyl aldimines. These reactions are notable for their functional group tolerance, high yield, and selectivity, making them superior to alternative methods using Grignard or organolithium reagents. The compound's involvement in these reactions underlines its utility in the synthesis of chiral alpha-branched amines and its versatility as a reactant (D. Weix, Yili Shi, & J. Ellman, 2005).
Physical Properties Analysis
The physical properties of 4-tert-Butylphenylboronic acid, such as solubility, boiling point, and melting point, play a significant role in its handling and application in various chemical processes. While specific details on these properties are not provided in the reviewed literature, they are crucial for determining the compound's suitability for different synthesis reactions and its storage requirements.
Chemical Properties Analysis
The chemical properties of 4-tert-Butylphenylboronic acid, including its reactivity with other compounds, stability under various conditions, and potential for catalytic activity, are essential for its application in organic synthesis. Its role as a reactant in producing phenols from arylboronic acids using tert-butyl hydroperoxide with base as a promoter showcases its reactivity and potential for efficient conversion in synthetic chemistry (Shengmei Guo, Lin Lu, & H. Cai, 2013).
Scientific Research Applications
Synthesis and Characterization : It was synthesized using trimethyl borate and Grignard reagents, demonstrating a final yield of 69.5% (He Quan-guo, 2007).
Optimization of Preparation Conditions : Factors influencing its preparation were analyzed using the Grey Correlation Degree method, leading to optimized process conditions (He Quan-guo, 2007).
Use in Epoxy-Based Coatings : It was evaluated as an alternative, less harmful boron compound for epoxy-based hydrocarbon intumescent coatings. It showed promising results, particularly in formulations containing 13 wt% 4TBPBA, providing the same time to failure at 550 ˚C as other boron compounds at higher concentrations (Wang et al., 2021).
Borosilicate Derivatives : It was used to create borosilicate ring compounds and cube-based species through reactions with di-tert-butylsilanediol or tert-butylsilanetriol (Avent et al., 2002).
Potential in Crystal Engineering : 4-tert-Butylphenylboronic acid derivatives have been synthesized for potential use as tectons in crystal engineering (Wright & Vinod, 2003).
Boron-Nitrogen Macrocycles : Its derivatives were used to create trimeric macrocyclic compounds, showcasing their potential for small molecule encapsulation (Barba et al., 2004).
Asymmetric Synthesis : It has been employed in asymmetric rhodium-catalyzed conjugate additions and other reactions, yielding enantioenriched products (Paquin et al., 2005).
Electroluminescence in OLEDs : A tetra-substituted chrysene derivative synthesized using 4-tert-butylphenylboronic acid showed potential as a blue emitter for OLEDs (Ionkin et al., 2008).
Solvent Extraction and Purification : It was tested for its ability to purify and concentrate sugars in hemicellulose hydrolysates, showing potential for high-concentration xylose solutions suitable for fermentation (Griffin & Shu, 2004).
Safety And Hazards
4-tert-Butylphenylboronic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment is recommended . In case of inhalation, move the person into fresh air and give artificial respiration if needed. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .
properties
IUPAC Name |
(4-tert-butylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h4-7,12-13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJYZNVROSZZQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370211 | |
Record name | 4-tert-Butylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butylphenylboronic acid | |
CAS RN |
123324-71-0 | |
Record name | 4-tert-Butylphenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123324-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-tert-Butylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.